十氯联苯

描述

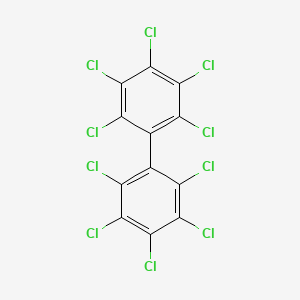

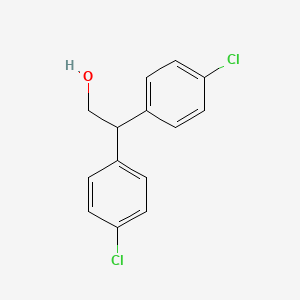

Decachlorobiphenyl is a polychlorinated biphenyl compound characterized by the presence of ten chlorine atoms attached to a biphenyl structure. Its chemical formula is C₁₂Cl₁₀, and it has a molecular weight of 498.658 g/mol . This compound is known for its high chemical stability and lipophilicity, making it resistant to environmental degradation .

科学研究应用

Decachlorobiphenyl has several scientific research applications:

作用机制

Target of Action

Decachlorobiphenyl, a member of the polychlorinated biphenyls (PCBs) family, primarily targets the aryl hydrocarbon receptor . This receptor plays a crucial role in the regulation of biological responses to planar aromatic hydrocarbons . Another significant target is the core circadian component PER1 , which is involved in the regulation of the circadian clock .

Biochemical Pathways

It’s known that the compound’s interaction with the aryl hydrocarbon receptor can disrupt various cellular functions by altering gene transcription . More research is needed to fully elucidate the biochemical pathways affected by Decachlorobiphenyl.

Pharmacokinetics

Like other pcbs, decachlorobiphenyl is known for its high chemical stability and lipophilicity These properties suggest that the compound may have a long half-life in the body and may accumulate in fatty tissues

Action Environment

It can bioaccumulate in animal tissue and biomagnify in food chains . Environmental factors such as the presence of other pollutants, temperature, and pH could potentially influence the compound’s action, efficacy, and stability.

生化分析

Biochemical Properties

Decachlorobiphenyl is known to activate the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons .

Cellular Effects

Decachlorobiphenyl has been found to have significant effects on cellular processes. It is involved in cell-cycle regulation and likely plays an important role in the development and maturation of many tissues . Due to its lipophilicity, Decachlorobiphenyl may cause damage to bacterial membranes and compromise cell survival .

Molecular Mechanism

Decachlorobiphenyl acts as a ligand-activated transcriptional activator. It binds to the XRE promoter region of genes it activates . This includes the activation of multiple phase I and II xenobiotic chemical metabolizing enzyme genes .

Temporal Effects in Laboratory Settings

The biodegradation process of Decachlorobiphenyl is slow due to its high chemical stability . In a study, it was found that a strain of Pseudomonas extremaustralis had the ability to degrade 9.75% of available Decachlorobiphenyl, using it as a carbon source .

Dosage Effects in Animal Models

While specific studies on the dosage effects of Decachlorobiphenyl in animal models are limited, it is known that the effects of PCBs can vary with different dosages. High doses of PCBs have been associated with toxic or adverse effects .

Metabolic Pathways

Decachlorobiphenyl is absorbed via inhalation, oral, and dermal routes of exposure. It is transported in the blood, often bound to albumin. Due to its lipophilic nature, it tends to accumulate in lipid-rich tissues, such as the liver, adipose, and skin .

Transport and Distribution

Decachlorobiphenyl, due to its lipophilic nature, tends to accumulate in lipid-rich tissues . This suggests that it may be transported and distributed within cells and tissues via lipophilic pathways.

Subcellular Localization

Given its lipophilic nature and its tendency to accumulate in lipid-rich tissues, it is likely that it may localize in lipid-rich areas of the cell .

准备方法

Synthetic Routes and Reaction Conditions: Decachlorobiphenyl can be synthesized through the chlorination of biphenyl. The process involves the reaction of biphenyl with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃) at elevated temperatures. The reaction proceeds through multiple stages of chlorination until all hydrogen atoms on the biphenyl rings are replaced by chlorine atoms .

Industrial Production Methods: Industrial production of decachlorobiphenyl follows similar chlorination processes but on a larger scale. The reaction conditions are optimized to ensure complete chlorination, and the product is purified through distillation and recrystallization techniques to obtain high-purity decachlorobiphenyl .

化学反应分析

Types of Reactions: Decachlorobiphenyl undergoes various chemical reactions, including:

Oxidation: Decachlorobiphenyl can be oxidized to form chlorinated biphenyl quinones.

Reduction: Reduction reactions can lead to the formation of lower chlorinated biphenyls.

Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) are used under basic conditions.

Major Products Formed:

Oxidation: Chlorinated biphenyl quinones.

Reduction: Lower chlorinated biphenyls.

Substitution: Biphenyl derivatives with substituted functional groups.

相似化合物的比较

Hexachlorobiphenyl (C₁₂H₄Cl₆): Contains six chlorine atoms and is less chlorinated compared to decachlorobiphenyl.

Octachlorobiphenyl (C₁₂H₂Cl₈): Contains eight chlorine atoms and has intermediate chlorination.

Nonachlorobiphenyl (C₁₂HCl₉): Contains nine chlorine atoms and is closely related to decachlorobiphenyl.

Uniqueness: Decachlorobiphenyl is unique due to its complete chlorination, which imparts high chemical stability and resistance to biodegradation. This makes it a persistent environmental pollutant with significant bioaccumulation potential .

属性

IUPAC Name |

1,2,3,4,5-pentachloro-6-(2,3,4,5,6-pentachlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12Cl10/c13-3-1(4(14)8(18)11(21)7(3)17)2-5(15)9(19)12(22)10(20)6(2)16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONXPZLFXDMAPRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12Cl10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047541 | |

| Record name | Decachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2051-24-3 | |

| Record name | 2,2′,3,3′,4,4′, 5,5′,6,6′-Decachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DECACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8AL7T0ATT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Decachlorobiphenyl (PCB-209) has the molecular formula C12Cl10 and a molecular weight of 498.7 g/mol. []

A: Decachlorobiphenyl can be characterized using techniques like gas chromatography coupled with electron capture detection (GC-ECD) and gas chromatography-mass spectrometry (GC-MS). Infrared (IR) spectroscopy can be used to confirm the identity of decachlorobiphenyl by comparing its spectrum to a high-purity standard. [, , ]

A: Decachlorobiphenyl has a high melting point (364–365°C) and can be sublimed in a vacuum without decomposition. []

A: Under anaerobic conditions often found in buried sediments, decachlorobiphenyl undergoes reductive dechlorination by bacteria, resulting in less chlorinated biphenyls. [] This process can be influenced by various factors and may not be consistent across different locations or depths within the same site. []

ANone: Yes, research shows that decachlorobiphenyl can be degraded using various methods:

- Supercritical water oxidation: This method achieved complete destruction of decachlorobiphenyl in laboratory settings. [, ]

- Catalytic reduction: Using a palladium catalyst and hydrogen in supercritical carbon dioxide, decachlorobiphenyl was fully converted to dicyclohexyl. This method shows promise for detoxifying recalcitrant chlorinated aromatic compounds. []

- Metal oxide degradation: Magnesium oxide (MgO) demonstrated high catalytic activity in degrading decachlorobiphenyl, achieving 98.9% degradation efficiency at 300 °C within 60 minutes. The degradation follows pseudo-first-order kinetics and involves hydrodechlorination, C-C bond breakage, and oxidative reactions. []

- Ionizing Radiation: Gamma (γ) radiation effectively dechlorinated decachlorobiphenyl in aqueous solutions containing the surfactant Triton X-100. The dechlorination rate was directly proportional to the chlorine content of the PCB congener. []

- Photodegradation: While decachlorobiphenyl itself doesn't readily undergo direct photolysis, its presence can influence the photodegradation pathways of other polychlorinated biphenyl congeners, leading to the formation of more toxic compounds. []

A: Decachlorobiphenyl is considered a persistent organic pollutant (POP) due to its resistance to degradation in the environment. [] It can bioaccumulate in organisms and potentially biomagnify up the food chain, posing risks to wildlife and human health. [, , ] Its presence in the environment, even at low concentrations, raises concerns due to its potential for long-term adverse effects. []

ANone: Decachlorobiphenyl can be quantified in environmental samples using various analytical techniques:

- Gas Chromatography with Electron Capture Detection (GC-ECD): This highly sensitive method is widely used for detecting and quantifying decachlorobiphenyl in various matrices. [, , , , ]

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides accurate identification and quantification of decachlorobiphenyl based on its mass spectrum. [, , , ]

- High-Resolution Gas Chromatography-High Resolution Mass Spectrometry (HRGC-HRMS): This highly sensitive and selective technique offers precise identification and quantification of decachlorobiphenyl, even at trace levels. []

- Perchlorination followed by GC-ECD: This method involves converting all polychlorinated biphenyls in a sample to decachlorobiphenyl using a perchlorinating agent like antimony pentachloride (SbCl5). The resulting decachlorobiphenyl is then quantified using GC-ECD. [, , , ]

A: Decachlorobiphenyl's high hydrophobicity poses challenges in extraction and analysis. [] Traditional methods might not accurately determine its concentration, especially in complex matrices like soil or biological tissues.

ANone: Researchers are exploring novel approaches to improve the analysis of decachlorobiphenyl:

- Accelerated solvent extraction: This technique enhances the extraction efficiency of decachlorobiphenyl from solid matrices like soil. []

- Slow-stirring method: This method allows for the reliable determination of the n-octanol/water partition coefficient (Pow), a crucial parameter for assessing the environmental fate of highly hydrophobic chemicals like decachlorobiphenyl. []

- Use of internal standards: Incorporating internal standards like mirex or decachlorobiphenyl in GC-MS analysis ensures accurate quantification and compensates for potential losses during sample preparation. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-bromophenyl)-3-[(3-oxo-4H-1,4-benzoxazin-6-yl)sulfonyl]propanamide](/img/structure/B1669911.png)

![(2S)-5-amino-2-[[4-[(2-amino-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanoic acid](/img/structure/B1669917.png)

![2-[[6-[Bis(carboxymethyl)amino]-1,4-dioxocan-6-yl]-(carboxymethyl)amino]acetic acid](/img/structure/B1669921.png)

![(6R,7R)-7-Amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1669927.png)